molecular formula C13H9BrFNO3S B11776886 Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate

Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate

Cat. No.: B11776886
M. Wt: 358.18 g/mol
InChI Key: BEGFJXJACWLLJZ-UHFFFAOYSA-N
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Description

Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of bromine, fluorine, and a carboxylate group, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Subsequent steps include the introduction of the bromine and fluorine atoms through halogenation reactions. The carboxylate group is then introduced via esterification reactions, where the intermediate compound is treated with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert the carboxylate group to an alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure may make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar therapeutic applications.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate is not well-documented. thiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms may enhance the compound’s binding affinity and specificity for these targets, potentially leading to unique biological activities.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

Methyl 9-bromo-8-fluoro-4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate is unique due to the combination of bromine, fluorine, and a carboxylate group within its structure. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H9BrFNO3S

Molecular Weight

358.18 g/mol

IUPAC Name

methyl 9-bromo-8-fluoro-4,5-dihydro-[1]benzoxepino[5,4-d][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C13H9BrFNO3S/c1-18-13(17)12-16-11-6-4-7(14)8(15)5-9(6)19-3-2-10(11)20-12/h4-5H,2-3H2,1H3

InChI Key

BEGFJXJACWLLJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(S1)CCOC3=CC(=C(C=C32)Br)F

Origin of Product

United States

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